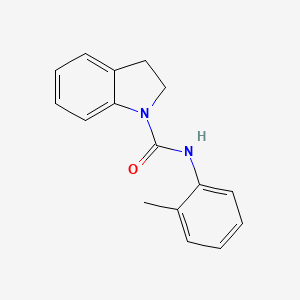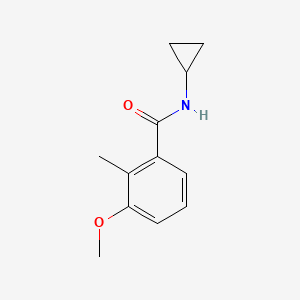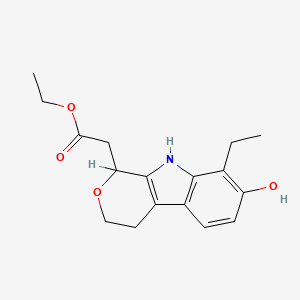
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-HYDROXYETODOLAC est un métabolite du médicament anti-inflammatoire non stéroïdien (AINS) etodolac. Il est connu pour son rôle dans la voie métabolique de l'etodolac, contribuant à ses effets pharmacologiques. Le composé a la formule moléculaire C17H21NO4 et un poids moléculaire de 303,3529 .
Méthodes De Préparation
La synthèse du 7-HYDROXYETODOLAC implique plusieurs étapes, en partant du précurseur etodolac. Une méthode courante consiste en l'hydroxylation de l'etodolac à l'aide de réactifs et de conditions spécifiques. Le processus comprend généralement :
Matière de départ : Etodolac
Réactifs : Agents hydroxylants tels que le peroxyde d'hydrogène ou des enzymes spécifiques
Conditions : Température et pH contrôlés pour assurer une hydroxylation sélective à la 7ème position.
Les méthodes de production industrielle du 7-HYDROXYETODOLAC sont similaires mais optimisées pour une synthèse à grande échelle. Ces méthodes se concentrent sur la maximisation du rendement et de la pureté tout en minimisant les coûts de production et l'impact environnemental .
Analyse Des Réactions Chimiques
Le 7-HYDROXYETODOLAC subit diverses réactions chimiques, notamment :
Oxydation : Peut être oxydé davantage pour former des dérivés plus hydroxylés.
Réduction : Les réactions de réduction peuvent le convertir en etodolac dans des conditions spécifiques.
Substitution : Le groupe hydroxyle en position 7 peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent de la réaction et des conditions spécifiques utilisées .
4. Applications de la recherche scientifique
Le 7-HYDROXYETODOLAC a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme composé de référence en chimie analytique pour étudier les voies métaboliques des AINS.
Biologie : Étudié pour son rôle dans le métabolisme de l'etodolac et ses effets sur les systèmes biologiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels et son rôle dans la pharmacocinétique de l'etodolac.
Industrie : Utilisé dans le développement de nouvelles formulations d'AINS et dans les processus de contrôle qualité
5. Mécanisme d'action
Le mécanisme d'action du 7-HYDROXYETODOLAC est étroitement lié à celui de l'etodolac. Il inhibe l'enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. En inhibant la COX, le 7-HYDROXYETODOLAC réduit l'inflammation, la douleur et la fièvre. Les cibles moléculaires comprennent les enzymes COX-1 et COX-2, et les voies impliquées sont celles liées à la synthèse des prostaglandines .
Applications De Recherche Scientifique
7-HYDROXYETODOLAC has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of NSAIDs.
Biology: Investigated for its role in the metabolism of etodolac and its effects on biological systems.
Medicine: Studied for its potential therapeutic effects and its role in the pharmacokinetics of etodolac.
Industry: Utilized in the development of new NSAID formulations and in quality control processes
Mécanisme D'action
The mechanism of action of 7-HYDROXYETODOLAC is closely related to that of etodolac. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, 7-HYDROXYETODOLAC reduces inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are those related to prostaglandin synthesis .
Comparaison Avec Des Composés Similaires
Le 7-HYDROXYETODOLAC est unique par rapport aux autres composés similaires en raison de son hydroxylation spécifique à la 7ème position. Des composés similaires comprennent :
Etodolac : Le composé parent, qui ne possède pas le groupe hydroxyle en position 7.
Autres AINS hydroxylés : Des composés comme le 6-HYDROXYETODOLAC et le 8-HYDROXYETODOLAC, qui ont des groupes hydroxyles à différentes positions
Le caractère unique du 7-HYDROXYETODOLAC réside dans sa voie métabolique spécifique et ses propriétés pharmacologiques distinctes par rapport aux autres dérivés hydroxylés.
Propriétés
Numéro CAS |
101901-07-9 |
|---|---|
Formule moléculaire |
C17H21NO4 |
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
2-(1,8-diethyl-7-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C17H21NO4/c1-3-10-13(19)6-5-11-12-7-8-22-17(4-2,9-14(20)21)16(12)18-15(10)11/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21) |
Clé InChI |
LOALFJPXZIHKNH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC2=C1NC3=C2CCOC3CC(=O)OCC)O |
SMILES canonique |
CCC1=C(C=CC2=C1NC3=C2CCOC3(CC)CC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


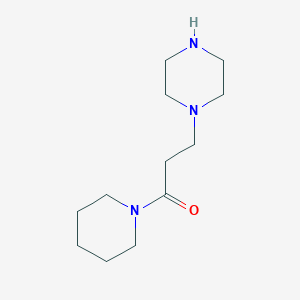

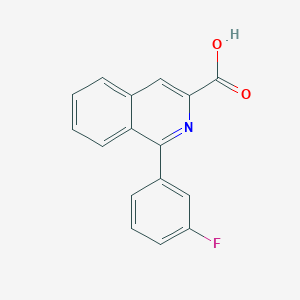




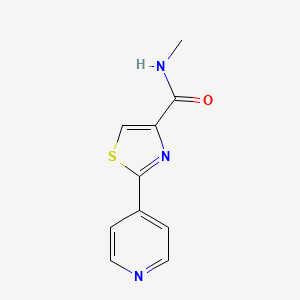
![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)

![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)
